molecular formula C10H7FN2O B2576640 1-(4-fluorobenzoyl)-1H-imidazole CAS No. 90172-63-7

1-(4-fluorobenzoyl)-1H-imidazole

Cat. No. B2576640
CAS RN: 90172-63-7
M. Wt: 190.177
InChI Key: QSGSBDYTNHSOQM-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorobenzoyl)-1H-imidazole” is a fluorinated benzoyl derivative. Fluorinated benzoyl derivatives are often used as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a fluorobenzene derivative with an appropriate reagent . For example, 4-Fluorobenzoyl chloride can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride and phosphorus tribromide .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : The synthesis of derivatives of 1-(4-fluorobenzoyl)-1H-imidazole involves several chemical reactions, including cyclization, N-alkylation, hydrolyzation, and chlorination. An example is the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, demonstrating the compound's chemical versatility and potential as an intermediate in organic synthesis (Huang Jin-qing, 2009).

  • Spectral Characterization and Structural Analysis : Spectral techniques such as FT-IR, 1H, 13C NMR, and LC-Mass spectral techniques are pivotal in characterizing the structural and electronic properties of this compound derivatives. These methods aid in confirming the structure of synthesized compounds and understanding their physicochemical properties (M. Ganga & K. Sankaran, 2020).

Applications in Material Science

  • Novel Blend Membranes : Partially fluorinated copolymers bearing azole functions, including imidazole derivatives, have been synthesized for potential use in proton-exchange membrane fuel cells (PEMFCs). These membranes operate efficiently even at low relative humidity, demonstrating the significance of this compound derivatives in enhancing the performance of energy devices (B. Campagne et al., 2013).

Biological and Medicinal Applications

  • Anticancer Activities : Derivatives of this compound have been explored for their anticancer properties. For instance, docking studies and cytotoxic evaluation of certain derivatives have shown promising results against cancer cells, highlighting their potential in cancer research (M. Ganga & K. Sankaran, 2020).

  • Antimicrobial and Antioxidant Activities : Some benzimidazole derivatives containing this compound structure have displayed significant antimicrobial and antioxidant activities. These findings suggest the utility of these compounds in developing new antimicrobial agents and antioxidants (E. Menteşe et al., 2015).

Nanotechnology and Material Science

  • Nanostructured Ionic Liquids (NILs) : The compound 1H-imidazol-3-ium trinitromethanide, a derivative of this compound, has been used as a green and recyclable catalyst in the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles. This application underscores the role of this compound derivatives in catalysis and green chemistry (Meysam Yarie et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their chemical structure and the biological system in which they are used .

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They often include information on physical and chemical hazards, personal protective measures, and emergency procedures .

Future Directions

The future directions in the research and application of similar compounds often depend on their potential uses in various fields such as organic synthesis, pharmaceuticals, and materials science .

properties

IUPAC Name

(4-fluorophenyl)-imidazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-9-3-1-8(2-4-9)10(14)13-6-5-12-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGSBDYTNHSOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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